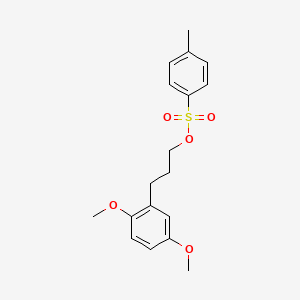
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートは、分子式が C18H22O5S で表される有機化合物です。これは p-トルエンスルホン酸の誘導体であり、プロピル鎖に結合した 2,5-ジメトキシフェニル基の存在を特徴としており、さらに p-トルエンスルホネート基に結合しています。この化合物は、そのユニークな構造的特徴と反応性から、化学の様々な分野で注目されています。
2. 製法
合成経路と反応条件
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートの合成は、一般的に 3-(2,5-ジメトキシフェニル)プロパノールと p-トルエンスルホニルクロリドを、ピリジンまたはトリエチルアミンなどの塩基の存在下で反応させることで行われます。反応は、スルホニルクロリドの加水分解を防ぐために、無水条件下で行われます。一般的な反応スキームは以下のとおりです。
3-(2,5-ジメトキシフェニル)プロパノール+p-トルエンスルホニルクロリド→3-(2,5-ジメトキシフェニル)プロピルp-トルエンスルホネート+HCl
工業的生産方法
工業規模では、3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートの製造は、効率と収率を高めるために連続フロープロセスを用いる場合があります。自動反応器を使用し、温度、圧力、反応物の濃度などの反応パラメータを精密に制御することで、生産プロセスを最適化できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate typically involves the reaction of 3-(2,5-dimethoxyphenyl)propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-(2,5-Dimethoxyphenyl)propanol+p-Toluenesulfonyl chloride→3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
反応の種類
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートは、次のような様々な化学反応を起こします。
求核置換反応: p-トルエンスルホネート基は、良い脱離基であり、化合物は求核置換反応を受けやすくなります。
酸化反応: フェニル環上のメトキシ基は、対応するキノンを生成するように酸化することができます。
還元反応: この化合物は、対応するアルコールまたはアミン誘導体を生成するように還元することができます。
一般的な試薬と条件
求核置換反応: 一般的な求核剤には、アルコキシド、チオレート、アミンなどがあります。反応は通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒中で行われます。
酸化反応: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を、酸性または塩基性条件下で使用することができます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に用いられます。
主な生成物
求核置換反応: 主な生成物は、p-トルエンスルホネート基が求核剤で置換された置換誘導体です。
酸化反応: 主な生成物は、フェニル環のキノンまたはその他の酸化された誘導体です。
還元反応: 主な生成物は、対応するアルコールまたはアミンです。
4. 科学研究への応用
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートは、科学研究においていくつかの用途があります。
化学: これは、医薬品や農薬を含む様々な有機化合物の合成における中間体として使用されます。
生物学: この化合物は、酵素触媒反応の研究や、生物学的経路を調査するためのプローブとして使用することができます。
工業: この化合物は、特殊化学品の製造や、有機合成における試薬として使用されます。
科学的研究の応用
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートの作用機序は、求核置換反応における求電子剤としての役割に関係しています。p-トルエンスルホネート基は、良い脱離基であり、さらなる化学変換を受けられる反応性中間体を形成することを促進します。フェニル環上のメトキシ基は、電子供与相互作用にも関与し、化合物の反応性に影響を与える可能性があります。
類似化合物との比較
類似化合物
- メチル p-トルエンスルホネート
- エチル p-トルエンスルホネート
- イソプロピル p-トルエンスルホネート
- プロピル p-トルエンスルホネート
独自性
3-(2,5-ジメトキシフェニル)プロピル p-トルエンスルホネートは、2,5-ジメトキシフェニル基の存在によりユニークです。この基は、独特の電子特性と立体特性を付与します。この構造的特徴は、化合物の反応性とその他の分子との相互作用に影響を与え、特定の合成用途や研究において価値のあるものになります。
生物活性
3-(2,5-Dimethoxyphenyl)propyl p-toluenesulfonate is an organic compound characterized by its unique structure, which includes a propyl chain linked to a 2,5-dimethoxyphenyl group and a p-toluenesulfonate moiety. This compound belongs to the class of sulfonates, known for their diverse biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C13H18O4S. The presence of methoxy groups on the aromatic ring enhances its solubility and reactivity, making it of interest in various chemical and biological applications. The sulfonate group contributes to its electrophilic nature, facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 270.35 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Methoxy, Sulfonate |
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antitumor Activity : Analogous compounds have demonstrated significant inhibitory effects on cancer cell lines. For instance, compounds with similar structural features have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Studies on related compounds have shown that methoxy-substituted phenolic compounds can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer progression .
- Neuroprotective Effects : Some derivatives have been studied for their ability to modulate neurodegenerative processes. In particular, compounds with similar structures have been shown to reduce reactive oxygen species (ROS) production in cellular models, indicating potential neuroprotective effects .
Case Studies
- Inhibition of Anthrax Lethal Factor : A study evaluated small molecule inhibitors against Bacillus anthracis lethal factor using structural analogs of this compound. The results indicated that certain structural modifications improved binding affinity and inhibitory potency .
- Prolyl Oligopeptidase Inhibition : Research on prolyl oligopeptidase (PREP) inhibitors revealed that compounds with similar methoxy-substituted phenolic structures could effectively modulate proteolytic activity linked to neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics:
- Methoxy Substitution : The positioning and number of methoxy groups significantly affect the compound's reactivity and biological interactions.
- Alkyl Chain Length : Variations in the propyl chain can alter lipophilicity and membrane permeability, impacting bioavailability.
特性
CAS番号 |
72018-07-6 |
|---|---|
分子式 |
C18H22O5S |
分子量 |
350.4 g/mol |
IUPAC名 |
3-(2,5-dimethoxyphenyl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H22O5S/c1-14-6-9-17(10-7-14)24(19,20)23-12-4-5-15-13-16(21-2)8-11-18(15)22-3/h6-11,13H,4-5,12H2,1-3H3 |
InChIキー |
RFCULXOOMIOJCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















